molecular formula C20H20N2OS B4067898 N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide

N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide

Cat. No. B4067898
M. Wt: 336.5 g/mol
InChI Key: KAJHOWVFIMYJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA receptor subtype.

Scientific Research Applications

Structural Aspects and Properties

Research on compounds structurally related to N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has revealed interesting structural aspects and properties. For instance, studies have investigated the structural aspects of amide-containing isoquinoline derivatives, demonstrating how these compounds form gels or crystalline solids upon treatment with various acids. The formation of host-guest complexes with enhanced fluorescence emission suggests potential applications in materials science, particularly in the development of fluorescent materials (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus. This suggests the potential of similar compounds in the development of antiviral drugs (Ghosh et al., 2008).

Antitumor Activity

Compounds with the quinoxaline moiety have been synthesized and evaluated for their efficacy against cancer cell viability and proliferation. Some of these compounds showed significant inhibitory action on various cancer cell lines, suggesting potential applications in cancer research (El Rayes et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities. These findings indicate the potential of similar compounds in the development of new therapeutic agents (Rajanarendar et al., 2012).

Antitubercular Evaluation

Research on 2-(quinolin-4-yloxy)acetamides showed potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that compounds with similar structural features could be explored for the development of new antitubercular agents (Pissinate et al., 2016).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13-8-9-14(2)18(10-13)21-19(23)12-24-20-11-15(3)16-6-4-5-7-17(16)22-20/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHOWVFIMYJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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